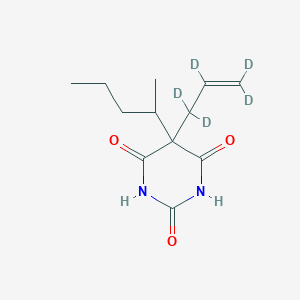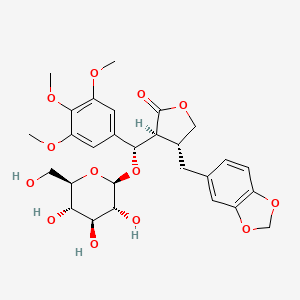
MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE and related compounds involves the systematic synthesis of 1,3-dialkyl-substituted 2-silylindenes as zirconocene ligands. These syntheses have revealed unexpected reactivities and challenges, particularly with alkyl groups other than methyl and derivatives of 2-(dimethylsilyl)indene. Successful syntheses of related zirconocene dichlorides have been reported, demonstrating the intricacy of achieving the desired steric and electronic environments around the zirconium center for effective catalysis (Möller et al., 2005).
Molecular Structure Analysis
The molecular structure of related zirconocene dichloride complexes has been characterized by X-ray crystallography, revealing significant insights into their ligand frameworks and coordination geometries. For example, studies have shown complexes crystallizing in chiral C1 symmetric staggered conformations and displaying shortened hapto–nitrogen bond lengths, indicating extensive orbital overlap (Luttikhedde et al., 1998). These structural features are crucial for understanding the catalytic behavior and reactivity of these complexes.
Wissenschaftliche Forschungsanwendungen
Catalytic Efficiency and Polymerization Activity
Research has shown that complexes derived from MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE exhibit notable catalytic efficiency in ethylene and ethylene-co-1-hexene polymerization processes. These complexes, when activated with methylaluminoxane (MAO), display enhanced ethene polymerization activity, attributed to their structural properties which influence the deformation within the ligand framework and the resultant polymer selectivity (Möller et al., 2005).
Stereoregularity and Molecular Weight
The synthesis and evaluation of supported rac-dimethylsilylenebis(indenyl)zirconium dichloride on silica for ethylene polymerization revealed that these catalysts produce polymers with lower crystallinity and higher molar mass compared to homogeneous catalysts. The study indicated the presence of multiple catalyst sites, suggesting a complex interaction between the catalyst and the polymerization process, leading to variations in polymer properties (Franceschini et al., 2009).
Eigenschaften
CAS-Nummer |
149342-08-5 |
|---|---|
Produktname |
MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE |
Molekularformel |
C22H22Cl2SiZr 10* |
Molekulargewicht |
476.63 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



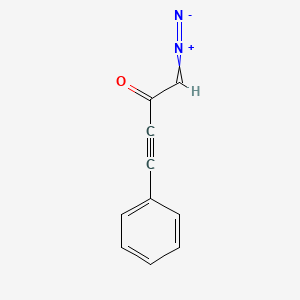
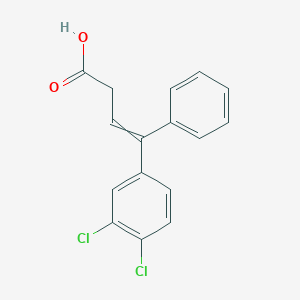
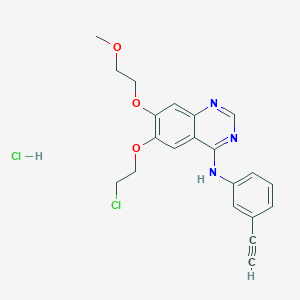
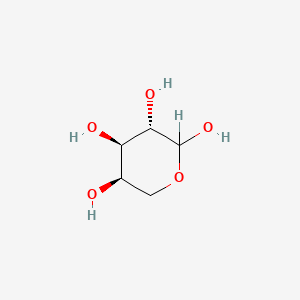
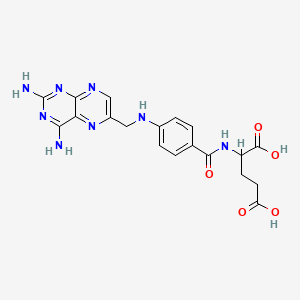
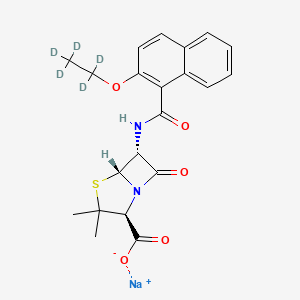
![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)
![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)
